2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
“2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Scientific Research Applications
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis
The significance of regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines has been emphasized, highlighting the nuanced chemistry involved in their formation. This analysis sheds light on the controversies surrounding the substituent positions on the pyrimidine ring, crucial for understanding the structural basis of their biological activity (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Pyranopyrimidine Synthesis
The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds has been reviewed, highlighting the diverse synthetic routes and the role of these catalysts in facilitating the development of lead molecules for pharmaceutical applications. This research underscores the scaffold's versatility and bioavailability, which are crucial for medicinal chemistry (Parmar, Vala, & Patel, 2023).
Pyrazolo[1,5-a]pyrimidine as a Building Block
The utility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery has been elaborated, demonstrating its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies associated with this scaffold offer insights into the development of potential drug candidates (Cherukupalli et al., 2017).
Anti-inflammatory Properties of Pyrimidines
Recent developments in the anti-inflammatory activities of pyrimidine derivatives have been summarized, including their synthesis and the structure–activity relationships that inform their pharmacological potential. This review highlights the inhibitory effects of pyrimidines on key inflammatory mediators, providing a foundation for future research into novel anti-inflammatory agents (Rashid et al., 2021).
CNS Acting Drugs from Pyrimidine Derivatives
An investigation into functional chemical groups, including pyrimidine derivatives, has identified potential leads for the synthesis of compounds with central nervous system (CNS) activity. This research emphasizes the chemical diversity and therapeutic potential of pyrimidine-based compounds in addressing CNS disorders (Saganuwan, 2017).
properties
IUPAC Name |
2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLPMCZGRUHJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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